molecular formula C9H20N2O B034426 4-(4-Methylpiperazin-1-YL)butan-2-OL CAS No. 110358-26-4

4-(4-Methylpiperazin-1-YL)butan-2-OL

Cat. No.: B034426
CAS No.: 110358-26-4
M. Wt: 172.27 g/mol
InChI Key: FKLYEZLSPJDHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methylpiperazin-1-yl)butan-2-OL is a tertiary alcohol derivative containing a piperazine ring substituted with a methyl group. This compound is structurally characterized by a four-carbon chain linking the hydroxyl group (-OH) at the second carbon to the 4-methylpiperazine moiety. The ketone analog has a molecular weight of 170.26 g/mol and a purity of 95%, as noted in commercial product listings .

Properties

CAS No.

110358-26-4

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)butan-2-ol

InChI

InChI=1S/C9H20N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h9,12H,3-8H2,1-2H3

InChI Key

FKLYEZLSPJDHKV-UHFFFAOYSA-N

SMILES

CC(CCN1CCN(CC1)C)O

Canonical SMILES

CC(CCN1CCN(CC1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison below focuses on structurally related piperazine derivatives, emphasizing physicochemical properties, reactivity, and applications.

Table 1: Key Properties of 4-(4-Methylpiperazin-1-yl)butan-2-OL and Analogous Compounds

Compound Name Functional Group Molecular Weight (g/mol) Purity (%) Key Applications/Notes
This compound Alcohol (-OH) Not explicitly stated Unknown Potential intermediate in drug synthesis
4-(4-Methylpiperazin-1-yl)butan-2-one Ketone (=O) 170.26 95 Lab reagent; used in organic synthesis
1-(4-Methylpiperazin-1-yl)propan-2-ol Alcohol (-OH) ~158.24 >98 Antipsychotic drug intermediate
4-(Piperazin-1-yl)butan-2-OL Alcohol (-OH) ~156.23 90–95 Less stable due to unsubstituted piperazine

Key Findings:

However, this may also increase susceptibility to oxidation . The ketone analog (butan-2-one) is more stable under standard storage conditions and is commonly used as a precursor in reductive amination reactions .

Substituent Effects :

  • The 4-methyl group on the piperazine ring in both compounds reduces basicity compared to unsubstituted piperazine derivatives, altering their pharmacokinetic profiles in medicinal chemistry contexts.

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